molecular formula C8H5F4NO B8769256 2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine CAS No. 103082-67-3

2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine

Cat. No. B8769256
Key on ui cas rn: 103082-67-3
M. Wt: 207.12 g/mol
InChI Key: WYUJZLSRJRHRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1ccc2c(c1)C(F)(F)C(F)(F)O2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][OH:18].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]2[c:8]([cH:16]1)[C:9]([F:14])([F:15])[C:10]([F:12])([F:13])[O:11]2.[Pt:19]=[O:20]>>[NH2:1][c:4]1[cH:5][cH:6][c:7]2[c:8]([cH:16]1)[C:9]([F:14])([F:15])[C:10]([F:12])([F:13])[O:11]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
O=[N+]([O-])c1ccc2c(c1)C(F)(F)C(F)(F)O2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1ccc2c(c1)C(F)(F)C(F)(F)O2
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[Pt]

Outcomes

Product
Name
Type
product
Smiles
Nc1ccc2c(c1)C(F)(F)C(F)(F)O2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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